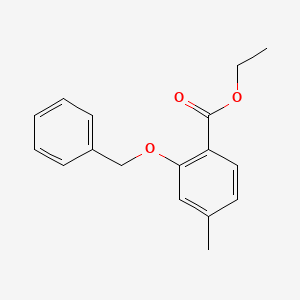

Ethyl 2-(benzyloxy)-4-methylbenzoate

CAS No.:

Cat. No.: VC18789379

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O3 |

|---|---|

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | ethyl 4-methyl-2-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C17H18O3/c1-3-19-17(18)15-10-9-13(2)11-16(15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |

| Standard InChI Key | NTSITRLLNALMQD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Overview

Ethyl 2-(benzyloxy)-4-methylbenzoate (IUPAC name: ethyl 4-methyl-2-phenylmethoxybenzoate) has a molecular formula of CHO and a molecular weight of 270.32 g/mol (calculated based on compositional analysis). The molecule consists of three primary functional groups:

-

An ethyl ester at the first position, contributing to hydrolytic stability and lipophilicity.

-

A benzyloxy group at the second position, introducing steric bulk and influencing electronic properties.

-

A methyl group at the fourth position, enhancing electron density on the aromatic ring.

The compound’s geometry allows for rotational flexibility around the ester and benzyloxy linkages, as evidenced by a rotatable bond count of 6 . Computational models predict a logP (XLogP3-AA) value of 4.1, indicating high hydrophobicity, which is critical for membrane permeability in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 2-(benzyloxy)-4-methylbenzoate typically follows a two-step protocol:

-

Esterification of 2-hydroxy-4-methylbenzoic acid:

Reaction of 2-hydroxy-4-methylbenzoic acid with ethanol under acid catalysis (e.g., HSO) yields ethyl 2-hydroxy-4-methylbenzoate . -

Benzylation via Williamson Ether Synthesis:

The phenolic hydroxyl group undergoes alkylation with benzyl bromide in the presence of a base (e.g., KCO) in acetone .

Optimized Conditions:

-

Temperature: Reflux (~80°C)

-

Solvent: Acetone or dimethylformamide (DMF)

Chemical Reactivity

The compound participates in reactions typical of esters and ethers:

-

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to 2-(benzyloxy)-4-methylbenzoic acid.

-

Ether Cleavage: Hydrogenolysis (H/Pd-C) removes the benzyloxy group, regenerating the phenol derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (500 MHz, DMSO-):

-

C NMR:

-

δ 167.8 (ester carbonyl)

-

δ 160.2 (benzyloxy-linked aromatic carbon)

-

Mass Spectrometry

-

ESI-MS: [M+H] peak at m/z 271.12, consistent with the molecular formula CHO.

Applications in Scientific Research

Pharmaceutical Intermediates

Ethyl 2-(benzyloxy)-4-methylbenzoate serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its benzyl-protected phenol group allows for selective deprotection during multi-step syntheses.

Material Science

The compound’s aromaticity and ester functionality make it a candidate for polymer cross-linking agents and UV-stabilizers in plastics .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | logP | Rotatable Bonds | Key Applications |

|---|---|---|---|---|

| Ethyl benzoate | CHO | 1.6 | 3 | Solvent, flavoring agent |

| Methyl 4-methylbenzoate | CHO | 2.1 | 2 | Organic synthesis |

| Ethyl 2-(benzyloxy)-4-methylbenzoate | CHO | 4.1 | 6 | Drug development, polymers |

Key Insight: The benzyloxy group enhances lipid solubility, making the compound more bioavailable than simpler esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume